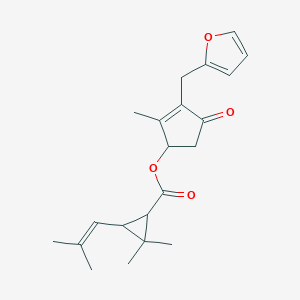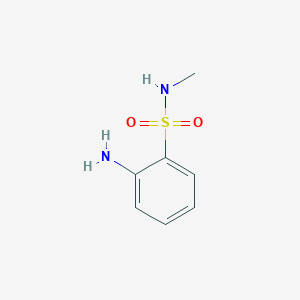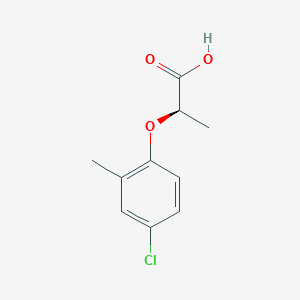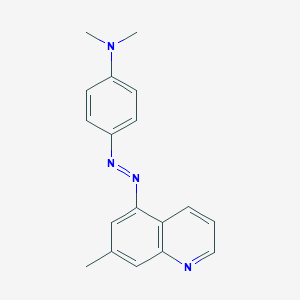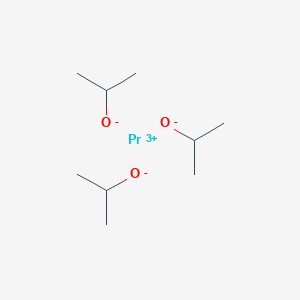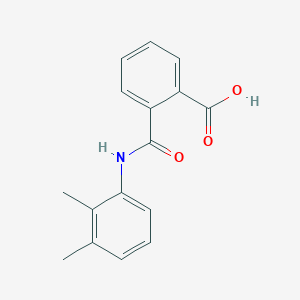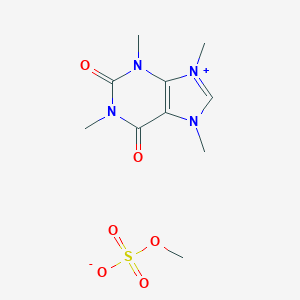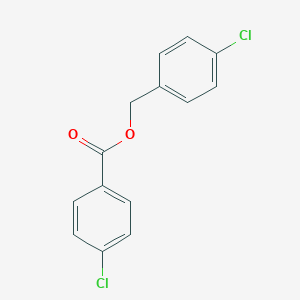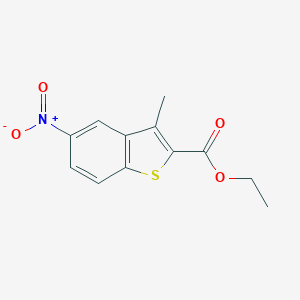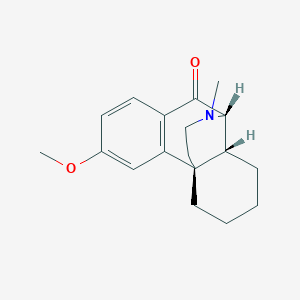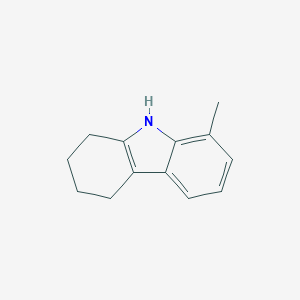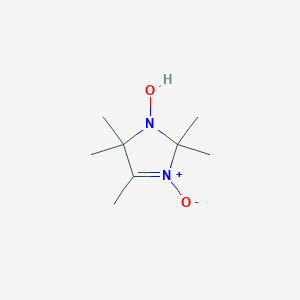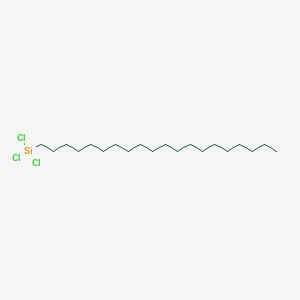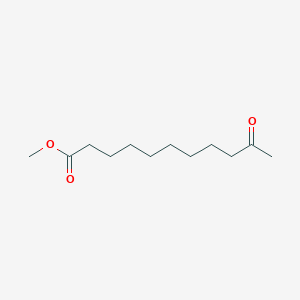
Methyl 10-oxoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-oxoundecanoate is a chemical compound that belongs to the family of oxo fatty acids. It is also known as Methyl 10-oxoundecanoate or Methyl undecylenoylacetate. This compound has a wide range of applications in various fields, including scientific research, pharmaceuticals, and cosmetics.
Mecanismo De Acción
The mechanism of action of Methyl 10-oxoundecanoate is not fully understood. However, it is believed to act as a substrate for various enzymes, which convert it into other compounds. These compounds then interact with various cellular processes, leading to the observed physiological effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 10-oxoundecanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 10-oxoundecanoate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.
Direcciones Futuras
There are several future directions for the use of Methyl 10-oxoundecanoate in scientific research. One direction is the development of new compounds based on Methyl 10-oxoundecanoate, which could have improved anti-cancer and anti-inflammatory properties. Another direction is the development of new synthesis methods that are more efficient and environmentally friendly. Finally, there is a need for more research to fully understand the mechanism of action of Methyl 10-oxoundecanoate and its potential applications in various fields.
Conclusion:
Methyl 10-oxoundecanoate is a versatile compound that has a wide range of applications in various fields. It has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has also been shown to have anti-cancer and anti-inflammatory properties. While there are some limitations to its use in lab experiments, there are several future directions for its development and use. Overall, Methyl 10-oxoundecanoate is a promising compound with significant potential for future research and development.
Métodos De Síntesis
Methyl 10-oxoundecanoate can be synthesized by reacting undecylenic acid with acetic anhydride in the presence of sulfuric acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours. After the reaction, the product is extracted with ether and purified by distillation.
Aplicaciones Científicas De Investigación
Methyl 10-oxoundecanoate has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has been used as a starting material for the synthesis of 10-oxoundecanoic acid, which has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a precursor for the synthesis of various esters, which have been used as flavoring agents in the food industry.
Propiedades
Número CAS |
18993-09-4 |
|---|---|
Nombre del producto |
Methyl 10-oxoundecanoate |
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
methyl 10-oxoundecanoate |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-4-6-8-10-12(14)15-2/h3-10H2,1-2H3 |
Clave InChI |
TXRMRSKJQBFMRQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCC(=O)OC |
SMILES canónico |
CC(=O)CCCCCCCCC(=O)OC |
Otros números CAS |
18993-09-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
